Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate
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Overview
Description
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzoate ester linked to an imidazole ring substituted with two methyl groups at positions 4 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method involves the reaction of 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst to form the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its imidazole core, which is present in many pharmacologically active compounds.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ester group may undergo hydrolysis, releasing the active imidazole derivative.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but without the methyl groups on the imidazole ring.
1,3-Dimethyl-1H-imidazol-3-ium derivatives: Compounds with similar imidazole cores but different substituents.
Uniqueness
Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the ester group also adds to its versatility in various applications .
Properties
CAS No. |
647841-38-1 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 3-(4,5-dimethylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C13H14N2O2/c1-9-10(2)15(8-14-9)12-6-4-5-11(7-12)13(16)17-3/h4-8H,1-3H3 |
InChI Key |
RBQFVUCVQPFAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
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